

# 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight.

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Compound of Interest

6-Chloro-3-methoxypyridazin-4amine

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# In-Depth Technical Guide: 6-Chloro-3-methoxypyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-3-methoxypyridazin-4-amine**, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and its role in the development of bioactive molecules.

### **Core Compound Data**

**6-Chloro-3-methoxypyridazin-4-amine** is a pyridazine derivative with significant applications in medicinal chemistry. Its chemical structure and properties are summarized below.



Property	Value	Source
CAS Number	14369-14-3	
Molecular Formula	C5H6CIN3O	
Molecular Weight	159.57 g/mol	[1]
IUPAC Name	6-chloro-3-methoxypyridazin-4-amine	[1]
Canonical SMILES	COC1=NN=C(C=C1N)CI	[1]
InChI Key	NDPRYUWUIMNDNC- UHFFFAOYSA-N	[1]

## Synthesis and Experimental Protocols

While a specific, detailed, peer-reviewed synthesis protocol for **6-chloro-3-methoxypyridazin-4-amine** is not readily available in the searched literature, a closely related synthesis for 3-amino-6-methoxypyridazine is described in U.S. Patent 2,891,953. This process involves the reaction of a chloro-pyridazine derivative with a sodium alkoxide. The general principles of nucleophilic aromatic substitution on the pyridazine ring are central to its synthesis.

A plausible synthetic approach, based on analogous reactions, would involve the methoxylation of a dichloropyridazinamine precursor. The following is a generalized experimental protocol based on the synthesis of similar pyridazine derivatives:

Hypothetical Synthesis of **6-Chloro-3-methoxypyridazin-4-amine**:

Reaction: 3,6-Dichloropyridazin-4-amine reacts with sodium methoxide in a suitable solvent to yield **6-Chloro-3-methoxypyridazin-4-amine**.

#### Materials:

- 3,6-Dichloropyridazin-4-amine
- Sodium methoxide
- Methanol (anhydrous)



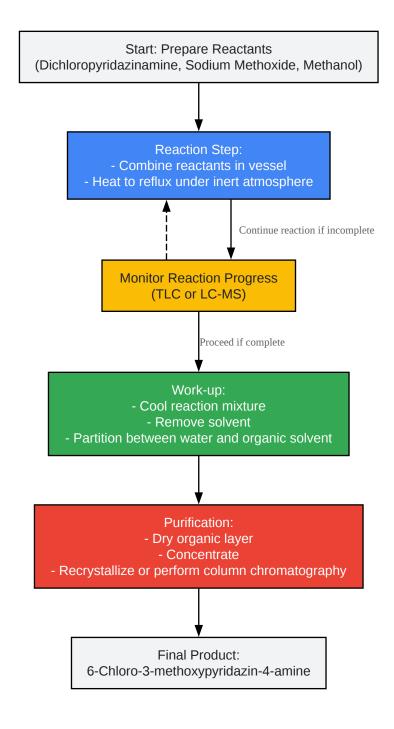
• Inert atmosphere (e.g., Nitrogen or Argon)

#### Procedure:

- A solution of sodium methoxide in methanol is prepared in a reaction vessel under an inert atmosphere.
- 3,6-Dichloropyridazin-4-amine is added to the stirred solution.
- The reaction mixture is heated to reflux for a specified period, and the reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.

The diagram below illustrates a logical workflow for the synthesis and purification of a pyridazine derivative, which would be applicable to **6-Chloro-3-methoxypyridazin-4-amine**.





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A logical workflow for the synthesis of **6-Chloro-3-methoxypyridazin-4-amine**.

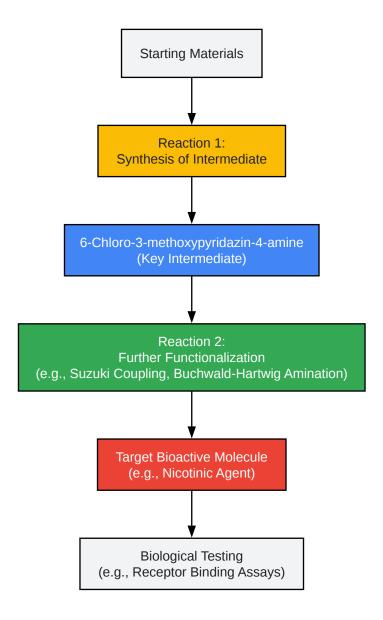
## **Role in Drug Discovery and Development**

Chlorine-containing compounds are of significant importance in the pharmaceutical industry, with many approved drugs featuring a chloro-substituent.[2] Pyridazine derivatives, in particular, are recognized for their diverse biological activities.



**6-Chloro-3-methoxypyridazin-4-amine** serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 6-chloropyridazin-3-yl have been synthesized and evaluated as nicotinic agents, showing high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[3]

The presence of the chloro, methoxy, and amine groups on the pyridazine ring provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening. The diagram below illustrates the central role of this compound as an intermediate in a synthetic pathway to a potential bioactive molecule.



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The role of **6-Chloro-3-methoxypyridazin-4-amine** in a synthetic pathway.

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### References

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